molecular formula C26H16N2O3S B2988754 N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 477485-84-0

N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2988754
CAS No.: 477485-84-0
M. Wt: 436.49
InChI Key: LTGWSRLCDOCIFV-RQZHXJHFSA-N
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Description

N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that features a unique structure combining naphtho[2,1-d][1,3]thiazole and benzo[f]chromene moieties

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O3S/c1-28-21-12-10-16-7-3-5-9-18(16)23(21)32-26(28)27-24(29)20-14-19-17-8-4-2-6-15(17)11-13-22(19)31-25(20)30/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGWSRLCDOCIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC5=C(C=CC6=CC=CC=C65)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its combination of naphtho[2,1-d][1,3]thiazole and benzo[f]chromene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds .

Biological Activity

N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a naphtho-thiazole moiety with a benzochromene structure, which may influence its interactions with biological targets.

Chemical Structure

The molecular formula of the compound is represented as follows:

C21H15N2O3SC_{21}H_{15}N_{2}O_{3}S

The structure includes various functional groups that contribute to its biological activity, particularly in relation to cancer and inflammatory diseases.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related naphtho-thiazole derivatives have shown cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (μM) Mechanism
A2780 (Ovarian)4.47Induces apoptosis and cell cycle arrest
MCF-7 (Breast)5.20Inhibits tubulin polymerization
HeLa (Cervical)6.00Triggers oxidative stress and DNA damage

These findings suggest that the compound may interfere with microtubule dynamics and induce apoptosis in cancer cells.

2. Anti-inflammatory Activity

The compound's structural characteristics also suggest potential anti-inflammatory properties. Related studies have reported that thiazole derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The following table summarizes findings from recent research:

Compound Activity Reference
Benzoxazepine derivativesAnti-inflammatoryKhadra et al., 2024
Naphtho-thiazole derivativesInhibition of cytokine releasePMC7671423

The biological activity of this compound may be attributed to various mechanisms:

1. Tubulin Inhibition:
Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

2. Reactive Oxygen Species (ROS) Generation:
Some studies indicate that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

3. Cytokine Modulation:
The ability to modulate cytokine production can play a significant role in reducing inflammation and cancer progression.

Case Study 1: Anticancer Efficacy in Ovarian Carcinoma

A study evaluated the efficacy of a related naphtho-thiazole derivative against A2780 ovarian carcinoma cells. The compound demonstrated an IC50 value of 4.47 μM, indicating potent cytotoxicity. Flow cytometric analysis revealed that treated cells underwent G2/M phase arrest and exhibited increased apoptosis markers.

Case Study 2: Inhibition of Inflammatory Cytokines

In another investigation focusing on inflammatory responses, a series of thiazole derivatives were tested for their ability to inhibit IL-6 and TNF-α production in LPS-stimulated macrophages. The results indicated a significant reduction in cytokine levels at concentrations as low as 10 μM.

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